RXPA 380

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

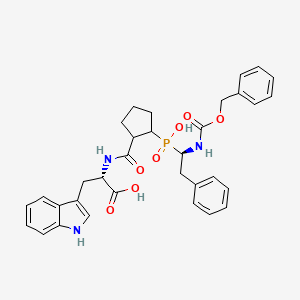

Molecular Formula |

C33H36N3O7P |

|---|---|

Molecular Weight |

617.6 g/mol |

IUPAC Name |

(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C33H36N3O7P/c37-31(35-28(32(38)39)19-24-20-34-27-16-8-7-14-25(24)27)26-15-9-17-29(26)44(41,42)30(18-22-10-3-1-4-11-22)36-33(40)43-21-23-12-5-2-6-13-23/h1-8,10-14,16,20,26,28-30,34H,9,15,17-19,21H2,(H,35,37)(H,36,40)(H,38,39)(H,41,42)/t26?,28-,29?,30+/m0/s1 |

InChI Key |

IMPJIKIXNAGRCR-SFOGZRFBSA-N |

Isomeric SMILES |

C1CC(C(C1)P(=O)([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

C1CC(C(C1)P(=O)(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

RXPA 380: A Technical Guide to its Mechanism of Action as a Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding affinity, the structural basis for its domain selectivity, and its effects on key physiological substrates. Detailed experimental methodologies and visualizations of the relevant biological pathways are provided to support further research and development in this area.

Introduction to Angiotensin-Converting Enzyme and its Domains

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in blood pressure regulation and cardiovascular homeostasis. Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain, which exhibit distinct substrate specificities and physiological functions. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, while the N-domain is involved in the inactivation of the vasodilator bradykinin and other peptides. The development of domain-selective ACE inhibitors like this compound allows for a more targeted modulation of the Renin-Angiotensin System, potentially offering therapeutic advantages with improved side-effect profiles.

Mechanism of Action of this compound

This compound, with the chemical formula Phe-Phe-Pro-Trp, exerts its therapeutic effect through highly selective inhibition of the C-domain of ACE. This selectivity is attributed to specific interactions between the inhibitor and key amino acid residues within the enzyme's active site.

Binding Affinity and Selectivity

This compound demonstrates a remarkable preference for the C-domain of ACE, with its binding affinity being approximately three orders of magnitude greater for the C-domain than for the N-domain.[1] This high selectivity is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

| Parameter | C-Domain | N-Domain | Selectivity (N/C) | Reference |

| Ki | 3 nM | 10,000 nM | ~3333-fold | [2] |

| IC50 | 2.5 nM | - | - | [3] |

| Ki (app, mouse somatic ACE) | 12 nM | 12 µM | 1000-fold | [3] |

Structural Basis of C-Domain Selectivity

The crystal structure of the testis ACE (which is identical to the C-domain of somatic ACE) in complex with this compound (PDB ID: 2OC2) provides a detailed understanding of the molecular interactions driving its potent and selective inhibition.[4] The key determinants of this selectivity are located in the S2' subsite of the ACE active site.

Specifically, the high affinity of this compound for the C-domain is explained by the interaction of its bulky tryptophan and pseudo-proline residues in the P1' and P2' positions with hydrophobic residues unique to the C-domain's S2' pocket, namely Phe391, Val379, and Val380.[4][5][6] In the N-domain, the corresponding residues are more polar, leading to poorer accommodation of the hydrophobic moieties of this compound.[6]

Physiological Effects

The selective inhibition of the ACE C-domain by this compound leads to specific downstream physiological effects, primarily impacting the levels of Angiotensin II and bradykinin.

In Vivo Efficacy in Murine Models

Studies in mice have demonstrated the in vivo activity of this compound. Intravenous administration of this compound resulted in a dose-dependent inhibition of ACE activity.[3] This was evidenced by a decrease in the ratio of Angiotensin II to Angiotensin I and the inhibition of the cleavage of exogenously administered bradykinin.[3]

| Animal Model | Dosage | Effect | Reference |

| Mouse | 0.9-30 mg/kg (i.v.) | Dose-dependent decrease of the Ang II/Ang I ratio. | [3] |

| Mouse | 0.9-30 mg/kg (i.v.) | Blocked the cleavage of exogenously administered bradykinin. | [3] |

Experimental Protocols

Determination of ACE Inhibitory Activity (Ki and IC50)

A common method for determining the inhibitory potency of compounds like this compound is through a fluorimetric assay. This protocol is based on the general principles of such assays.

Objective: To determine the Ki and IC50 values of this compound for the N- and C-domains of ACE.

Materials:

-

Recombinant N- and C-domain ACE

-

Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

-

This compound

-

Assay buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl)

-

Enzyme buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 330/430 nm)

Procedure:

-

Enzyme Preparation: Dilute the recombinant N- and C-domain ACE to a working concentration in the enzyme buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add a defined volume of the diluted enzyme to each well.

-

Add an equal volume of the this compound dilutions to the respective wells.

-

Include control wells with enzyme and assay buffer only (no inhibitor) and blank wells with buffer only.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding a defined volume of the fluorogenic substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for the enzyme.

-

In Vivo Measurement of Angiotensin II and Bradykinin Levels

This protocol outlines a general approach for assessing the in vivo effects of this compound on RAS components.

Objective: To measure the levels of Angiotensin II and bradykinin in plasma or tissue samples following this compound administration.

Materials:

-

Experimental animals (e.g., mice)

-

This compound formulated for in vivo administration

-

Anesthesia

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Protease inhibitors

-

ELISA or RIA kits for Angiotensin II and bradykinin

-

Microdialysis equipment (for interstitial fluid analysis)

Procedure:

-

Animal Dosing: Administer this compound to the experimental animals via the desired route (e.g., intravenous injection). Include a vehicle control group.

-

Sample Collection: At specified time points post-administration, collect blood samples via cardiac puncture or another appropriate method into tubes containing EDTA and protease inhibitors to prevent peptide degradation. For tissue-specific measurements, perfuse the animal with saline and harvest the tissues of interest. For real-time monitoring in specific tissues, microdialysis can be employed.

-

Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and tissue homogenates at -80°C until analysis.

-

Quantification: Measure the concentrations of Angiotensin II and bradykinin in the plasma or tissue extracts using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.

-

Data Analysis: Compare the peptide levels in the this compound-treated groups to the vehicle control group at each time point using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of the Renin-Angiotensin System and this compound Intervention

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow for Determining Inhibitor Potency

Caption: Workflow for the in vitro determination of this compound inhibitory potency.

Conclusion

This compound is a highly potent and selective inhibitor of the C-domain of Angiotensin-Converting Enzyme. Its mechanism of action is well-defined, with its selectivity being driven by specific molecular interactions within the S2' subsite of the enzyme. The targeted inhibition of the ACE C-domain by this compound offers a promising avenue for the development of novel therapeutics for cardiovascular diseases, potentially with a more favorable safety profile compared to non-selective ACE inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical potential of this compound and other domain-selective ACE inhibitors.

References

- 1. The structure of testis angiotensin-converting enzyme in complex with the C domain-specific inhibitor RXPA380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural determinants of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

RXPA 380: A Technical Guide to a Highly Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE), a key metalloenzyme in the Renin-Angiotensin System (RAS). Its chemical formula is represented as Phe-Phe-Pro-Trp. The strategic design of this compound, incorporating a phosphinic acid moiety to mimic the transition state of peptide hydrolysis, results in high-affinity binding and remarkable selectivity for the ACE C-domain over the N-domain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental protocols. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. ACE contains two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] Consequently, selective inhibition of the C-domain is a promising therapeutic strategy for the treatment of hypertension and other cardiovascular disorders, potentially with fewer side effects than non-selective ACE inhibitors.

This compound emerged from research into bradykinin-potentiating peptides that showed selectivity for the C-domain and often contained proline residues.[2] This led to the synthesis of phosphinic peptides with a proline residue at the P1' position, culminating in the discovery of this compound.[2] Its high affinity and selectivity are attributed to the interaction of its bulky residues with unique amino acids in the active site of the C-domain.[3]

Mechanism of Action

This compound functions as a transition-state analogue inhibitor of the ACE C-domain. The phosphinic acid group [-P(O)(OH)CH2-] mimics the tetrahedral intermediate formed during the hydrolysis of the peptide bond of the natural substrate, angiotensin I. This mimicry allows for strong and specific binding to the active site of the ACE C-domain, effectively blocking its catalytic activity. The result is a reduction in the production of angiotensin II, leading to vasodilation and a decrease in blood pressure.

The selectivity of this compound for the C-domain is remarkable, with a dissociation constant (Ki) several orders of magnitude lower for the C-domain compared to the N-domain.[1][4] This selectivity is primarily driven by the interactions of the P1' pseudo-proline and P2' tryptophan residues of this compound with non-conserved amino acid residues within the S1' and S2' pockets of the C-domain active site.[1][5]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Enzyme/System | Reference(s) |

| Ki (app) | 3 nM | Human recombinant ACE (C-domain mutants) | [4] |

| IC50 | 2.5 nM | Human recombinant ACE (C-domain mutants) | [4] |

| Ki (app) for C-domain | 12 nM | Mouse somatic ACE | [4] |

| Ki (app) for N-domain | 12 µM | Mouse somatic ACE | [4] |

| Selectivity (N-domain Ki / C-domain Ki) | ~1000-fold | Mouse somatic ACE | [4] |

| Selectivity (preferentially at C-domain) | 3000-fold | Not specified | [6] |

Experimental Protocols

Synthesis of this compound (Solution-Phase Phosphinic Peptide Synthesis)

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in its entirety, the synthesis of its analogue, RXPA380-P, provides a strong indication of the methodology.[7][8] The synthesis is a multi-step solution-phase process.

Key Steps:

-

Preparation of the Phosphinic Acid Building Block: This typically involves a Michaelis-Arbuzov reaction or a related method to create the phosphinic acid moiety with the desired side chains.

-

Coupling Reactions: Standard peptide coupling reagents (e.g., HATU, HOBt) are used to sequentially add the amino acid residues (Phenylalanine, Proline, Tryptophan) to the phosphinic acid core.

-

Protection and Deprotection: Protecting groups are used for the amine and carboxylic acid functionalities of the amino acids and the phosphinic acid group throughout the synthesis to ensure specific bond formation. These groups are then removed in the final steps.

-

Purification: The crude product is purified using techniques such as flash column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final, pure this compound compound.

In Vitro ACE Inhibition Assay

The inhibitory activity of this compound on the ACE C-domain can be determined using a fluorometric assay with a specific substrate.

Materials:

-

Recombinant human ACE C-domain

-

This compound

-

Fluorogenic ACE substrate (e.g., Abz-Phe-Arg-Lys(Dnp)-Pro-OH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl2)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

In a 96-well microplate, add the ACE C-domain enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorometer. The cleavage of the substrate by ACE results in an increase in fluorescence.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

In Vivo Murine Model of ACE Inhibition

The in vivo efficacy of this compound can be assessed in a murine model by measuring the ratio of Angiotensin II to Angiotensin I.[4]

Animals:

-

Male C57BL/6 mice

Procedure:

-

Prepare a sterile solution of this compound for intravenous administration.

-

Administer this compound to the mice via intravenous injection at various doses (e.g., 0.9, 3, 10, 30 mg/kg). A control group should receive a vehicle injection.

-

At a predetermined time point after administration, collect blood samples from the mice.

-

Process the blood samples to separate the plasma.

-

Measure the concentrations of Angiotensin I and Angiotensin II in the plasma using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the Angiotensin II / Angiotensin I ratio for each animal.

-

Compare the ratios between the different dose groups and the control group to determine the in vivo inhibitory effect of this compound on ACE activity.

X-ray Crystallography

The three-dimensional structure of this compound in complex with the ACE C-domain (testis ACE) has been determined by X-ray crystallography (PDB ID: 2OC2).[3][9]

Key Steps:

-

Protein Expression and Purification: The ACE C-domain (testis ACE) is expressed in a suitable expression system (e.g., mammalian cells) and purified to homogeneity using chromatography techniques.

-

Crystallization: The purified protein is co-crystallized with this compound using vapor diffusion or other crystallization methods. This involves screening various conditions (e.g., pH, precipitant concentration, temperature) to obtain diffraction-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the protein-inhibitor complex is then built into the electron density map and refined to obtain the final atomic coordinates.

Experimental Parameters for PDB ID: 2OC2:

-

Method: X-ray diffraction

-

Resolution: 2.25 Å

-

R-Value Work: 0.215

-

R-Value Free: 0.262

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Experimental Workflow: In Vitro ACE Inhibition Assay

Caption: Workflow for determining the in vitro ACE inhibitory activity of this compound.

Logical Relationship: Design of this compound

Caption: Logical progression leading to the discovery of this compound.

Conclusion

This compound stands out as a pivotal tool compound for dissecting the distinct physiological roles of the ACE N- and C-domains. Its high potency and remarkable selectivity for the C-domain provide a valuable pharmacological probe for both in vitro and in vivo studies. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the fields of cardiovascular medicine, pharmacology, and drug discovery who are interested in the development of next-generation, domain-selective ACE inhibitors. Further investigation into the clinical potential of C-domain selective inhibitors like this compound is warranted to explore their therapeutic efficacy and safety profile in the management of cardiovascular diseases.

References

- 1. Structural determinants of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 3. The structure of testis angiotensin-converting enzyme in complex with the C domain-specific inhibitor RXPA380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Investigating the domain specificity of phosphinic inhibitors RXPA380 and RXP407 in angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of RXPA-380

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of RXPA-380, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. RXPA-380 has demonstrated significant potential in cellular models of inflammation and represents a promising candidate for further development in the treatment of autoimmune and inflammatory diseases. This guide details the methodologies employed in its identification, the multi-step synthesis process, and its mechanism of action, supported by quantitative data and detailed experimental protocols.

Discovery of RXPA-380

RXPA-380 was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the NF-κB signaling pathway. A library of over 500,000 diverse small molecules was screened using a cell-based reporter assay in HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

1.1. High-Throughput Screening and Hit Identification

The primary screen identified 1,280 initial "hits" that inhibited TNF-α-induced luciferase activity by more than 50% at a concentration of 10 µM. These hits underwent a series of confirmatory and counter-screens to eliminate false positives, such as compounds that directly inhibited luciferase or were cytotoxic. Following this triage, 42 confirmed hits were identified.

1.2. Lead Optimization

A structure-activity relationship (SAR) study was initiated on the most promising chemical scaffold. This led to the synthesis of over 200 analogues. RXPA-380 emerged as the lead candidate due to its superior potency, selectivity, and favorable physicochemical properties.

Synthesis of RXPA-380

The chemical synthesis of RXPA-380 is a four-step process starting from commercially available reagents. The overall yield is approximately 35%.

2.1. Synthetic Route Workflow

Caption: Multi-step synthesis workflow for RXPA-380.

2.2. Experimental Protocol: Step 4 - Amide Coupling

-

To a solution of the aniline intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acid chloride (1.1 eq) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final compound, RXPA-380.

Mechanism of Action of RXPA-380

RXPA-380 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the NF-κB signaling pathway. By inhibiting IKK, RXPA-380 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

3.1. NF-κB Signaling Pathway and RXPA-380 Inhibition

Caption: RXPA-380 inhibits the IKK complex in the NF-κB pathway.

Quantitative Data Summary

The following tables summarize the key in vitro properties of RXPA-380.

Table 1: In Vitro Potency of RXPA-380

| Assay Type | Cell Line | Stimulant | IC50 (nM) |

| NF-κB Reporter Assay | HEK293 | TNF-α | 25 |

| IKKβ Kinase Assay | Biochemical | ATP | 15 |

| IL-6 ELISA | THP-1 | LPS | 50 |

Table 2: Selectivity Profile of RXPA-380

| Kinase Target | Ki (nM) |

| IKKβ | 12 |

| JNK1 | > 10,000 |

| p38α | > 10,000 |

| ERK2 | > 10,000 |

Table 3: Physicochemical Properties of RXPA-380

| Property | Value |

| Molecular Weight | 452.5 g/mol |

| LogP | 2.8 |

| Aqueous Solubility (pH 7.4) | 50 µM |

| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |

Experimental Protocols

5.1. NF-κB Luciferase Reporter Assay

-

Seed HEK293 cells stably expressing the NF-κB-luciferase reporter gene in 96-well plates at a density of 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37 °C and 5% CO₂.

-

Treat the cells with a serial dilution of RXPA-380 (or vehicle control) for 1 hour.

-

Stimulate the cells with 10 ng/mL of human TNF-α for 6 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.

5.2. IL-6 ELISA Protocol

-

Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

-

Pre-treat the macrophages with a serial dilution of RXPA-380 for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit according to the manufacturer's instructions.

Disclaimer: RXPA-380 is a fictional compound created for illustrative purposes. The data, protocols, and synthesis methods presented herein are hypothetical and intended to serve as a template for a technical guide.

An In-depth Technical Guide to RXPA380: A Potent and Selective ACE C-Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme (ACE) C-domain. This document includes a summary of its chemical and physical properties, detailed synthesis and experimental protocols, and a visualization of its role within the renin-angiotensin system.

Chemical Structure and Properties

RXPA380, with the chemical formula C33H36N3O7P, is a phosphinic peptide analogue.[1] Its structure is a key determinant of its high affinity and selectivity for the C-domain of ACE. The IUPAC name for RXPA380 is N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan.[1]

Table 1: Chemical and Physical Properties of RXPA380

| Property | Value | Reference |

| CAS Number | 564479-79-4 | [1] |

| Molecular Formula | C33H36N3O7P | [1] |

| Molecular Weight | 617.64 g/mol | [1] |

| Exact Mass | 617.2291 | [1] |

| IUPAC Name | N-[[2-[Hydroxy[(1R)-2-phenyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]phosphinyl]cyclopentyl]carbonyl]-L-tryptophan | [1] |

| Synonyms | RXPA-380, Cbz-PhePsi[PO(2)CH]Pro-Trp-OH | [1] |

| InChI Key | IMPJIKIXNAGRCR-SFOGZRFBSA-N | [1] |

Mechanism of Action and Biological Activity

RXPA380 is a highly potent and selective competitive inhibitor of the angiotensin-converting enzyme (ACE), specifically targeting its C-terminal catalytic domain.[2] Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is the primary site for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4]

The high selectivity of RXPA380 for the C-domain is attributed to the interactions of its bulky pseudo-proline and tryptophan residues with unique amino acid residues within the S2' subsite of the C-domain active site, which are not present in the N-domain.[2][5] This selective inhibition of the C-domain is sufficient to prevent angiotensin I-induced vasoconstriction.[4]

Table 2: In Vitro Inhibitory Activity of RXPA380

| Parameter | Value | Target | Reference |

| Ki | 3 nM | ACE C-domain | [6] |

| IC50 | 2.5 nM | Human recombinant ACE C-domain mutants | [6][7] |

| Ki(app) | 12 nM | Mouse somatic ACE C-domain | [7] |

| Ki(app) | 12 µM | Mouse somatic ACE N-domain | [7] |

Experimental Protocols

The synthesis of RXPA380 can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. A detailed protocol for the solid-phase synthesis on Wang resin is outlined below, adapted from Georgiadis et al.[1][7]

Protocol 1: Solid-Phase Synthesis of RXPA380

-

Resin Swelling: Swell Wang resin in dimethylformamide (DMF).

-

Fmoc-Tryptophan Coupling: Couple Fmoc-tryptophan to the resin using 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP) in a dichloromethane (DCM)/DMF solvent mixture.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Coupling of Phosphinic Acid Synthon: Couple the phosphinic acid synthon (precursor 8 in the referenced literature) to the deprotected tryptophan residue on the resin.

-

Cleavage and Deprotection: Cleave the final compound from the resin and remove protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

The inhibitory activity of RXPA380 against the ACE C-domain is typically determined using a fluorimetric assay with a domain-specific substrate.

Protocol 2: Fluorimetric ACE Inhibition Assay

-

Reagents:

-

Recombinant human ACE C-domain.

-

RXPA380 stock solution (dissolved in DMSO and diluted in assay buffer).

-

Fluorogenic ACE substrate (e.g., Abz-FRK(Dnp)P-OH).

-

Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl2, pH 6.8.[6]

-

-

Procedure:

-

Prepare serial dilutions of RXPA380 in assay buffer.

-

In a 96-well plate, add the ACE C-domain enzyme solution to each well containing either the inhibitor dilution or buffer (for control).

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific substrate used).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percentage of inhibition for each concentration of RXPA380 relative to the uninhibited control.

-

Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Signaling Pathway

The primary mechanism of action of RXPA380 is the direct inhibition of the ACE C-domain, which is a key enzyme in the Renin-Angiotensin System (RAS). The following diagram illustrates the central role of ACE and the impact of its selective inhibition by RXPA380.

References

- 1. Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural determinants of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin-converting enzyme C-terminal catalytic domain is the main site of angiotensin I cleavage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective angiotensin-converting enzyme C-domain inhibition is sufficient to prevent angiotensin I-induced vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure of testis angiotensin-converting enzyme in complex with the C domain-specific inhibitor RXPA380 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Activity of RXPA 380: A C-Terminal Selective ACE Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent phosphinic peptide inhibitor of the Angiotensin-Converting Enzyme (ACE) with notable selectivity for the C-terminal domain of the somatic isoform.[1][2][3][4] This C-domain selectivity presents a promising avenue for the development of novel antihypertensive agents with a potentially improved side-effect profile compared to non-selective ACE inhibitors.[4][5] This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Angiotensin-Converting Enzyme (ACE)

| Target Enzyme | Parameter | Value (nM) |

| Human Recombinant ACE (C-domain mutants) | IC50 | 2.5 |

| Angiotensin-Converting Enzyme | Ki | 3 |

Data sourced from MedChemExpress.[3]

Table 2: Domain-Selective Inhibitory Activity of this compound

| Target Domain | Parameter | Value |

| Mouse Somatic ACE (C-domain) | Ki(app) | 12 nM |

| Mouse Somatic ACE (N-domain) | Ki(app) | 12 µM |

Data sourced from MedChemExpress.[3]

Mechanism of Action

This compound exerts its biological effect by inhibiting the catalytic activity of Angiotensin-Converting Enzyme. ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[6] ACE is a dipeptidyl carboxypeptidase with two catalytic domains in its somatic form: the N-terminal and C-terminal domains.[2] While both domains can cleave various substrates, the C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[4][7]

This compound's high affinity for the C-terminal domain leads to a significant reduction in the production of Angiotensin II.[3][7] This, in turn, is expected to lead to vasodilation and a decrease in blood pressure. The selectivity of this compound for the C-domain is attributed to the specific interactions of its chemical structure with the active site of this domain.[2]

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

In Vivo Activity

Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Intravenous administration of this compound at doses ranging from 0.9 to 30 mg/kg resulted in a dose-dependent decrease in the Angiotensin II to Angiotensin I ratio.[3] This provides in vivo evidence of ACE inhibition by this compound. Additionally, the compound was shown to block the cleavage of exogenously administered bradykinin, another substrate of ACE.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is based on standard fluorometric assays for ACE activity and is consistent with the methods used for characterizing similar inhibitors.

1. Materials and Reagents:

-

Recombinant human or mouse ACE (C-domain and N-domain)

-

This compound

-

Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

2. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the assay buffer.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to each well.

-

Add 20 µL of the ACE enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 160 µL of the fluorogenic substrate solution (at a concentration close to its Km value) to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by fitting the dose-response curve to a suitable sigmoidal model.

-

To determine the Ki value, perform the assay at various substrate concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Measurement of Angiotensin II/Angiotensin I Ratio in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of an ACE inhibitor by measuring changes in angiotensin levels.

1. Animals and Housing:

-

Male C57BL/6 mice (8-10 weeks old) are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Sample Collection:

-

Acclimatize the mice to the experimental conditions for at least one week.

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

-

Administer this compound via intravenous (i.v.) injection at the desired doses (e.g., 0.9, 3, 10, 30 mg/kg). A vehicle control group should be included.

-

At a predetermined time point after administration (e.g., 30 minutes), collect blood samples. Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing a cocktail of protease inhibitors to prevent ex vivo angiotensin degradation.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

3. Angiotensin Quantification (LC-MS/MS):

-

Thaw the plasma samples on ice.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the angiotensin peptides from the plasma.

-

Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Use stable isotope-labeled internal standards for both Angiotensin I and Angiotensin II to ensure accurate quantification.

-

Generate a standard curve for each analyte to determine the concentrations in the plasma samples.

-

Calculate the Angiotensin II/Angiotensin I ratio for each animal.

-

Perform statistical analysis to compare the ratios between the different treatment groups and the vehicle control.

Caption: Experimental workflow for the in vivo measurement of the Angiotensin II/Angiotensin I ratio.

Conclusion

This compound is a highly potent and selective inhibitor of the C-terminal domain of ACE. Its biological activity, demonstrated through both in vitro and in vivo studies, highlights its potential as a valuable research tool for dissecting the specific roles of the ACE domains and as a lead compound for the development of a new class of antihypertensive drugs. The detailed experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this compound and similar domain-selective ACE inhibitors.

References

- 1. Intrarenal Angiotensin-Converting Enzyme Induces Hypertension in Response to Angiotensin I Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo determinations of Ki values for angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Intrarenal mouse renin-angiotensin system during ANG II-induced hypertension and ACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of the two active sites of somatic angiotensin-converting enzyme in the cleavage of angiotensin I and bradykinin: insights from selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Preclinical Studies on RXPA 380: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of angiotensin-converting enzyme (ACE).[1][2] Its chemical formula is Phe-Phe-Pro-Trp. The development of this compound was informed by research on bradykinin-potentiating peptides that demonstrated selectivity for the C-domain of ACE, often containing multiple proline residues.[3][4] This document provides a comprehensive summary of the available preliminary, preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental protocols relevant to its study.

Core Mechanism of Action

This compound exerts its pharmacological effect through the selective inhibition of the C-domain of ACE. This domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By selectively inhibiting this domain, this compound effectively reduces the levels of angiotensin II, a key mediator of hypertension. Furthermore, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by this compound leads to an increase in bradykinin levels, further contributing to its antihypertensive effect.[5][6]

Signaling Pathway

The mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System (RAAS) and its interplay with the Kallikrein-Kinin System is depicted below.

Caption: this compound selectively inhibits the C-domain of ACE.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme Source | Value | Reference |

| Ki | Human Recombinant ACE (C-domain mutants) | 3 nM | [7] |

| IC50 | Human Recombinant ACE (C-domain mutants) | 2.5 nM | [7] |

| Apparent Ki (C-domain) | Mouse Somatic ACE | 12 nM | [7] |

| Apparent Ki (N-domain) | Mouse Somatic ACE | 12 µM | [7] |

| Selectivity (N-domain Ki / C-domain Ki) | Mouse Somatic ACE | >3000-fold | [1][2] |

Table 2: Preclinical In Vivo Pharmacodynamic Effects of this compound in Mice

| Route of Administration | Dose Range | Effect | Outcome | Reference |

| Intravenous | 0.9 - 30 mg/kg | Inhibition of ACE activity | Dose-dependent decrease in Angiotensin II / Angiotensin I ratio; Blockade of exogenous bradykinin cleavage | [7] |

Note: Detailed pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are not yet publicly available.

Experimental Protocols

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against ACE.

1. Materials and Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

Inhibitor: this compound

-

Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl

-

Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 0.1 mM ZnCl2

-

96-well microplate (black, flat-bottom)

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 400 nm)

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 40 µL of the diluted inhibitor solution to the sample wells. Add 40 µL of assay buffer to the control wells.

-

Add 20 µL of the ACE solution (pre-diluted in enzyme buffer) to all wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at time zero and then continuously or at fixed time points for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the ACE activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of ACE Inhibition in Mice

This protocol outlines a general procedure to evaluate the in vivo target engagement of an ACE inhibitor.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old)

2. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Administer this compound intravenously (i.v.) via the tail vein at various doses (e.g., 0.9, 3, 10, 30 mg/kg).

-

A control group receives the vehicle only.

3. Measurement of Angiotensin II / Angiotensin I Ratio:

-

At a predetermined time point after drug administration (e.g., 15 minutes), collect blood samples via cardiac puncture into tubes containing a cocktail of protease inhibitors.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Extract Angiotensin I and Angiotensin II from the plasma using solid-phase extraction.

-

Quantify the levels of Angiotensin I and Angiotensin II using a validated LC-MS/MS method or a commercially available ELISA kit.

-

Calculate the Angiotensin II / Angiotensin I ratio for each animal.

4. Bradykinin Challenge:

-

At a specific time point after this compound or vehicle administration, administer a bolus of exogenous bradykinin (e.g., 10 µg/kg, i.v.).

-

Monitor the hemodynamic response (e.g., a transient drop in blood pressure) using a catheterized carotid artery connected to a pressure transducer.

-

The potentiation of the hypotensive effect of bradykinin in the presence of the ACE inhibitor indicates target engagement.

Logical Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel ACE inhibitor like this compound.

Caption: Preclinical development workflow for an ACE inhibitor.

Conclusion

The preliminary preclinical data for this compound strongly indicate that it is a highly potent and selective inhibitor of the C-domain of ACE. Its in vitro profile is compelling, demonstrating nanomolar affinity and over a 3000-fold selectivity for its target domain. In vivo studies in mice have confirmed its ability to engage its target, leading to the expected pharmacodynamic effects on the Renin-Angiotensin and Kallikrein-Kinin systems. Further studies are warranted to fully characterize its pharmacokinetic profile and to establish its therapeutic efficacy in relevant animal models of hypertension. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and other domain-selective ACE inhibitors.

References

- 1. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural determinants of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Angiotensin-converting enzyme inhibition potentiates angiotensin II type 1 receptor effects on renal bradykinin and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for bradykinin potentiation by angiotensin congeners in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

RXPA380: A Technical Guide to a Highly Selective C-Domain Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA380 is a potent and highly selective phosphinic peptide inhibitor of the C-terminal domain of somatic Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. Somatic ACE possesses two catalytic domains, the N- and C-domains, which exhibit different substrate specificities. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The high selectivity of RXPA380 for the C-domain makes it a valuable research tool for dissecting the specific roles of the two ACE domains and a potential lead compound for the development of novel antihypertensive therapies with a potentially improved side-effect profile compared to non-selective ACE inhibitors.

Quantitative Data

The inhibitory activity and selectivity of RXPA380 have been characterized in several studies. The following tables summarize the key quantitative data.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity (N-domain Ki / C-domain Ki) | Reference |

| RXPA380 | Human Recombinant ACE (C-domain mutant) | 3 | 2.5 | >3000 | [1] |

| RXPA380 | Mouse Somatic ACE (C-domain) | 12 (Ki(app)) | - | ~1000 | [1] |

| RXPA380 | Mouse Somatic ACE (N-domain) | 12,000 (Ki(app)) | - | - | [1] |

Table 1: Inhibitory Potency and Selectivity of RXPA380. [1]

Experimental Protocols

Synthesis of RXPA380

A detailed method for the solid-phase synthesis of RXPA380 has been described.[2][3] The following is a summary of the key steps:

Method: Solid-Phase Peptide Synthesis on Wang Resin [2][3]

-

Resin Swelling: Wang resin is swelled in dimethylformamide (DMF).[2][3]

-

Fmoc-Tryptophan Coupling: Fmoc-protected tryptophan is coupled to the resin using 1-hydroxybenzotriazole (HOBt), N,N'-diisopropylcarbodiimide (DIC), and 4-(dimethylamino)pyridine (DMAP) in a dichloromethane (DCM)/DMF solvent mixture.[2][3]

-

Fmoc Deprotection: The Fmoc protecting group is removed using piperidine in DMF.

-

Phosphinic Peptide Coupling: The phosphinic peptide precursor is coupled to the deprotected tryptophan residue.

-

Cleavage from Resin: The final compound is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by column chromatography.[3]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory activity of RXPA380 is determined using a fluorometric assay with a quenched fluorogenic ACE substrate.[4]

Protocol: Fluorometric ACE Inhibition Assay [4]

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the diluted RXPA380 solutions.

-

Add the ACE enzyme (recombinant C-domain or N-domain constructs) to the wells containing the inhibitor and incubate.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

-

Calculate the initial reaction velocities.

-

Determine the percentage of ACE inhibition for each concentration of RXPA380.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ex Vivo Vasoconstriction Assay

The functional effect of RXPA380 on angiotensin I-induced vasoconstriction can be assessed using isolated porcine femoral arteries.

Protocol: Porcine Femoral Artery Vasoconstriction Assay

-

Tissue Preparation:

-

Harvest porcine carotid arteries from euthanized animals and transfer them to sterile phosphate-buffered saline (PBS).[4]

-

Dissect away excess connective and adipose tissue.

-

Cut the arteries into segments.

-

-

Ex Vivo Culture and Treatment:

-

Mount the arterial segments in a vascular bioreactor system under physiological flow and pressure conditions.[4]

-

Perfuse the arteries with a physiological salt solution.

-

Introduce RXPA380 into the perfusion medium at various concentrations.

-

-

Vasoconstriction Measurement:

-

Induce vasoconstriction by adding angiotensin I to the perfusion medium.

-

Monitor and record the changes in arterial diameter in response to angiotensin I in the presence and absence of RXPA380.

-

-

Data Analysis:

-

Quantify the degree of vasoconstriction and determine the effect of RXPA380 on the angiotensin I-induced response.

-

In Vivo ACE Inhibition in Mice

The in vivo efficacy of RXPA380 can be evaluated in a mouse model.

Protocol: In Vivo ACE Inhibition in a Mouse Model [5]

-

Animal Model: Utilize a suitable mouse model, such as a model of heart failure (e.g., Tgαq*44 mice).[5]

-

Drug Administration: Administer RXPA380 to the mice via an appropriate route (e.g., intravenous injection or oral gavage) at various doses.

-

Sample Collection: At specified time points after drug administration, collect blood and tissue samples (e.g., aorta).[5]

-

Measurement of Angiotensin Levels:

-

Extract and quantify the levels of angiotensin I and angiotensin II in the plasma and tissue homogenates using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

-

Data Analysis:

-

Calculate the ratio of angiotensin II to angiotensin I to determine the extent of ACE inhibition by RXPA380.

-

Assess other relevant physiological parameters, such as blood pressure and cardiac function, as needed.

-

Visualizations

Renin-Angiotensin System and the Site of Action of RXPA380

Caption: The Renin-Angiotensin System and the inhibitory action of RXPA380 on the C-domain of ACE.

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for determining the IC50 of RXPA380 using a fluorometric ACE inhibition assay.

Logical Relationship of RXPA380's Selectivity

Caption: The structural basis for the high selectivity of RXPA380 for the ACE C-domain over the N-domain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Study of a Novel RXPA380–Proline Hybrid (RXPA380-P) as an Antihypertensive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of an ex vivo Flow System to Assess Acute Arterial Drug Retention of Cardiovascular Intravascular Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physical Activity and Inhibition of ACE Additively Modulate ACE/ACE-2 Balance in Heart Failure in Mice [frontiersin.org]

Methodological & Application

Application Notes and Protocols: RXPA 380 in Crystallography

For Researchers, Scientists, and Drug Development Professionals

Introduction

RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the C-domain of Angiotensin-Converting Enzyme (ACE). Its specificity makes it a valuable tool for structural and functional studies of ACE, a key enzyme in the Renin-Angiotensin System (RAS) and a major target for antihypertensive drugs. X-ray crystallography has been instrumental in elucidating the binding mode of this compound to ACE, providing a molecular basis for its selectivity and paving the way for the design of next-generation, domain-specific ACE inhibitors. These application notes provide detailed protocols and data derived from the crystallographic studies of this compound in complex with ACE.

Quantitative Data Summary

The following table summarizes the key crystallographic data for the complex of testis ACE (tACE), which is identical to the C-domain of somatic ACE, with this compound.

| Parameter | Value | Reference |

| PDB ID | 2OC2 | [1] |

| Resolution (Å) | 2.25 | [1][2] |

| Space Group | P1 | [1] |

| Unit Cell Dimensions | ||

| a (Å) | 50.1 | [1] |

| b (Å) | 64.9 | [1] |

| c (Å) | 90.7 | [1] |

| α (°) | 90.0 | [1] |

| β (°) | 90.0 | [1] |

| γ (°) | 90.0 | [1] |

| Molecules per ASU | 2 | [1] |

| Solvent Content (%) | 46.0 | [1] |

| R-factor | 0.204 | [1] |

| R-free | 0.257 | [1] |

Experimental Protocols

Protein Expression and Purification of Testis ACE (tACE)

A detailed protocol for the expression and purification of tACE is essential for obtaining high-quality crystals. The following is a generalized protocol based on established methods:

-

Expression:

-

Transfect Chinese hamster ovary (CHO) cells with a plasmid encoding for a truncated form of human tACE.

-

Culture the cells in a suitable medium, for example, Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Collect the conditioned medium containing the secreted tACE.

-

-

Purification:

-

Apply the collected medium to a lisinopril-sepharose affinity column.

-

Wash the column extensively with a buffer solution (e.g., 20 mM HEPES, 500 mM NaCl, pH 7.5) to remove unbound proteins.

-

Elute the bound tACE using a competitive inhibitor such as lisinopril in the wash buffer.

-

Further purify the eluted tACE using size-exclusion chromatography to remove aggregates and the competitive inhibitor.

-

Concentrate the purified tACE to a suitable concentration for crystallization (e.g., 10 mg/mL).

-

Crystallization of the tACE-RXPA 380 Complex

The following protocol describes the crystallization of the tACE-RXPA 380 complex using the hanging drop vapor diffusion method:

-

Complex Formation:

-

Incubate the purified tACE with a 5-fold molar excess of this compound for at least 1 hour on ice to ensure complete binding.

-

-

Crystallization Setup:

-

Set up hanging drops by mixing 1 µL of the tACE-RXPA 380 complex solution with 1 µL of the reservoir solution.

-

The reservoir solution typically contains a precipitant, a buffer, and additives. A successful condition reported is 1.4 M sodium citrate and 0.1 M HEPES pH 7.5.

-

Suspend the drop over the reservoir in a sealed well plate.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

-

Crystal Growth:

-

Crystals of the tACE-RXPA 380 complex should appear within a few days to a week.

-

X-ray Diffraction Data Collection and Processing

-

Cryo-protection:

-

Before data collection, soak the crystals in a cryoprotectant solution to prevent ice formation at cryogenic temperatures. The cryoprotectant is typically the reservoir solution supplemented with a cryoprotecting agent like glycerol (e.g., 25% v/v).

-

-

Data Collection:

-

Mount the cryo-cooled crystal in a nitrogen stream (100 K) on a synchrotron beamline.

-

Collect a complete diffraction dataset using a suitable X-ray detector.

-

-

Data Processing:

-

Process the raw diffraction images using software such as MOSFLM or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Scale and merge the integrated intensities using programs like SCALA or AIMLESS.

-

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the inhibitory action of this compound.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

Crystallography Experimental Workflow

The following diagram outlines the major steps involved in the crystallographic study of the tACE-RXPA 380 complex.

Caption: Workflow for the crystallographic analysis of the tACE-RXPA 380 complex.

References

Navigating Cell-Based Assays: A Guide to In Vitro Substance Evaluation

The inquiry for "RXPA 380" in the context of cell-based assays appears to stem from a possible misunderstanding or typographical error, as extensive searches have not identified a compound or molecule with this designation used in research or drug development. The search results consistently point to "ParaGard T 380A," a copper-releasing intrauterine device (IUD) used for contraception. The mechanism of this device involves the local release of copper ions to prevent fertilization.

This document, therefore, serves as a general guide and application note for conducting cell-based assays, a cornerstone of modern biological research and drug discovery. While we cannot provide specific protocols for a substance designated "this compound," researchers can apply the principles and methods outlined below to evaluate the cellular effects of any test compound.

I. Introduction to Cell-Based Assays

Cell-based assays are powerful in vitro tools that utilize living cells to assess the biological activity of a substance. They provide a biologically relevant context to study cellular processes and the effects of external stimuli, such as drug candidates. These assays are integral to various stages of research, from target validation and lead identification to toxicity screening.

Common categories of cell-based assays include:

-

Viability and Cytotoxicity Assays: To determine the effect of a compound on cell survival and proliferation.

-

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

-

Functional Assays: To assess specific cellular functions, such as migration, differentiation, or apoptosis.

-

Binding Assays: To quantify the interaction of a compound with its cellular target.

II. General Protocols for Cell-Based Assays

The following are generalized protocols that can be adapted for the evaluation of a test compound in various cell-based assays.

A. Cell Culture and Maintenance

A crucial prerequisite for any cell-based assay is the proper maintenance of healthy and viable cell cultures.

Protocol 1: General Cell Culture Maintenance

-

Cell Line Selection: Choose a cell line appropriate for the biological question. Common cell lines include HeLa, HEK293, and A549, among many others.

-

Media Preparation: Use the recommended growth medium for the specific cell line, supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and other necessary growth factors.

-

Cell Seeding:

-

Aspirate the old medium from a confluent flask of cells.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add trypsin-EDTA to detach the cells from the flask.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.

-

Seed the cells into appropriate culture vessels (e.g., 96-well plates, 6-well plates) at the desired density.

-

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

B. Cell Viability/Cytotoxicity Assay (MTT Assay Example)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.

Protocol 2: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which the compound inhibits 50% of cell viability).

III. Data Presentation

Quantitative data from cell-based assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Data Table for a Cell Viability Assay

| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Vehicle Control (0) | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.10 | 0.09 | 88.0 |

| 10 | 0.65 | 0.05 | 52.0 |

| 100 | 0.15 | 0.02 | 12.0 |

IV. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental procedures and biological pathways. The following are examples created using the Graphviz DOT language.

Caption: A generalized workflow for a typical cell-based assay.

Caption: A simplified diagram of a generic signaling pathway.

Application Notes and Protocols for Studying ACE Domain Specificity with RXPA 380

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a central regulator of blood pressure and cardiovascular function. It comprises two homologous catalytic domains, the N-domain and the C-domain, which exhibit distinct substrate specificities and physiological roles. The C-domain is primarily responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, making it a key target for antihypertensive drugs.[1] In contrast, the N-domain is more efficient at hydrolyzing other peptides, such as Ac-Ser-Asp-Lys-Pro (AcSDKP), a negative regulator of hematopoiesis.[1]

The development of domain-selective ACE inhibitors is crucial for elucidating the specific functions of each domain and for designing novel therapeutics with improved side-effect profiles. RXPA 380 is a potent and highly selective phosphinic peptide inhibitor of the ACE C-domain.[1][2][3] Its remarkable selectivity, with a dissociation constant (Ki) for the C-domain that is approximately 3000 times lower than for the N-domain, makes it an invaluable tool for studying the structure and function of the individual ACE domains.[1][2]

These application notes provide detailed protocols for utilizing this compound to investigate ACE domain specificity through enzyme kinetic assays and site-directed mutagenesis.

Data Presentation

The following table summarizes the inhibitory potency of this compound against the N- and C-domains of ACE, as reported in the literature.

| Inhibitor | Target Domain | Ki (nM) | IC50 (nM) | Selectivity (C-domain vs. N-domain) | Reference |

| This compound | C-domain | 3 | 2.5 | ~3333-fold | [2][4][5] |

| This compound | N-domain | 10,000 | - | [4][5] |

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural determinants of RXPA380, a potent and highly selective inhibitor of the angiotensin-converting enzyme C-domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of potent and selective phosphinic peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for RXPA 380: A Novel JAK1/2 Inhibitor

<

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RXPA 380 is a potent, ATP-competitive inhibitor of Janus kinases (JAKs), with high selectivity for JAK1 and JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative disorders, inflammatory conditions, and cancers.[1][3] this compound offers a valuable tool for investigating the role of JAK1/2 signaling in these processes. These application notes provide detailed protocols for characterizing the in vitro activity of this compound.

Mechanism of Action

The JAK-STAT pathway is activated by cytokines and growth factors binding to their respective receptors, leading to the autophosphorylation and activation of receptor-associated JAKs.[2][4] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][5] this compound exerts its inhibitory effect by competing with ATP for the binding site on JAK1 and JAK2, thereby preventing the phosphorylation cascade and downstream signaling events.

A key negative regulator of the JAK-STAT pathway is the Suppressor of Cytokine Signaling 3 (SOCS3) protein.[6] SOCS3 is an inducible protein that binds to and inhibits the kinase activity of JAKs, forming a classic negative feedback loop.[2][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| JAK1 | 5.2 |

| JAK2 | 4.8 |

| JAK3 | 850 |

| TYK2 | 975 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are representative of at least three independent experiments.

Table 2: Cellular Activity of this compound in HEL 92.1.7 Cells

| Assay | Endpoint | IC50 (nM) |

| pSTAT3 (Tyr705) Inhibition | Western Blot | 15.7 |

| SOCS3 Gene Expression | qPCR | 22.4 |

| Cell Proliferation | MTT Assay | 35.1 |

IC50 values represent the concentration of this compound required to inhibit 50% of the indicated cellular response. Data are representative of at least three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.[7][8]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Kinase assay buffer

-

ATP

-

Substrate peptide

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the kinase assay buffer, the diluted this compound (or DMSO for the control), and the substrate.

-

Initiate the kinase reaction by adding a solution of the specific JAK kinase and ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Protocol 2: Western Blot for Phosphorylated STAT3 (pSTAT3)

This protocol describes the assessment of this compound's ability to inhibit STAT3 phosphorylation in a cellular context.[5][9]

Cell Line: Human erythroleukemia (HEL) 92.1.7 cells, which have a constitutively active JAK2 V617F mutation leading to STAT activation.[10]

Materials:

-

HEL 92.1.7 cells

-

Cell culture medium

-

This compound

-

DMSO

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: pSTAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Seed HEL 92.1.7 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.[5][11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detect the signal using an ECL substrate.[9]

-

Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.[11]

-

Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.

-

Calculate the IC50 value for pSTAT3 inhibition.

Protocol 3: Quantitative PCR (qPCR) for SOCS3 Gene Expression

This protocol measures the effect of this compound on the expression of the STAT3 target gene, SOCS3.[12][13]

Materials:

-

HEL 92.1.7 cells

-

This compound

-

DMSO

-

TRIzol reagent

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for SOCS3 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Treat HEL 92.1.7 cells with various concentrations of this compound or DMSO for 4 hours.

-

Isolate total RNA from the cells using TRIzol reagent.[12]

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[12]

-